molecular formula C13H20N2O2 B13193296 Methyl 2-(butan-2-yl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylate

Methyl 2-(butan-2-yl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylate

Cat. No.: B13193296
M. Wt: 236.31 g/mol
InChI Key: NPPIQYFUZAKQRX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-(butan-2-yl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylate is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family This compound is characterized by its unique structure, which includes a fused imidazole and pyridine ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-(butan-2-yl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyridine with a suitable aldehyde or ketone, followed by cyclization in the presence of a catalyst. The reaction conditions often include the use of solvents such as ethanol or acetonitrile and catalysts like trifluoroacetic acid or p-toluenesulfonic acid .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality. The choice of solvents and catalysts is also tailored to minimize environmental impact and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(butan-2-yl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives, which can be further utilized in different applications .

Scientific Research Applications

Methyl 2-(butan-2-yl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 2-(butan-2-yl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylate involves its interaction with specific molecular targets. In biological systems, it may bind to enzymes or receptors, modulating their activity. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest that it may inhibit certain enzymes involved in cell proliferation, making it a potential candidate for anticancer therapy .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-(butan-2-yl)-imidazo[1,2-a]pyridine-3-carboxylate
  • Ethyl 2-(butan-2-yl)-imidazo[1,2-a]pyridine-3-carboxylate
  • Methyl 2-(butan-2-yl)-imidazo[1,2-a]pyridine-4-carboxylate

Uniqueness

Methyl 2-(butan-2-yl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylate is unique due to its specific substitution pattern and the presence of the butan-2-yl group. This structural feature imparts distinct chemical and biological properties, differentiating it from other similar compounds .

Properties

Molecular Formula

C13H20N2O2

Molecular Weight

236.31 g/mol

IUPAC Name

methyl 2-butan-2-yl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-3-carboxylate

InChI

InChI=1S/C13H20N2O2/c1-4-9(2)11-12(13(16)17-3)15-8-6-5-7-10(15)14-11/h9H,4-8H2,1-3H3

InChI Key

NPPIQYFUZAKQRX-UHFFFAOYSA-N

Canonical SMILES

CCC(C)C1=C(N2CCCCC2=N1)C(=O)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.